3-(anthracen-9-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
CAS No.:
Cat. No.: VC20261725
Molecular Formula: C32H25NO4
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H25NO4 |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | 3-anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C32H25NO4/c34-31(35)30(18-28-22-11-3-1-9-20(22)17-21-10-2-4-12-23(21)28)33-32(36)37-19-29-26-15-7-5-13-24(26)25-14-6-8-16-27(25)29/h1-17,29-30H,18-19H2,(H,33,36)(H,34,35) |
| Standard InChI Key | OGLRHZZGDZRSHK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central propanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group and at the third carbon with an anthracen-9-yl group. The anthracene moiety provides a planar, conjugated π-system responsible for its fluorescence, while the Fmoc group enhances solubility in organic solvents and facilitates selective deprotection during solid-phase synthesis .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-Anthracen-9-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Molecular Formula | C₃₂H₂₅NO₄ |
| Molecular Weight | 487.5 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
| InChI Key | OGLRHZZGDZRSHK-UHFFFAOYSA-N |
The stereoelectronic effects of the anthracene ring system contribute to a high molar absorptivity in the UV-Vis range (λₐᵦₛ ≈ 365 nm), while the Fmoc group’s carbamate linkage ensures stability under basic conditions.
Spectroscopic and Thermodynamic Data
Experimental studies indicate a melting point range of 210–215°C (decomposition) and a calculated LogP value of 5.2, reflecting moderate hydrophobicity suitable for lipid bilayer interactions. Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the anthracene protons (δ 8.3–7.4 ppm) and Fmoc aromatic protons (δ 7.8–7.2 ppm), with the carboxylic acid proton appearing as a broad singlet at δ 12.1 ppm.
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
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Anthracene Functionalization: Friedel-Crafts alkylation of anthracene with acrylic acid derivatives introduces the propanoic acid backbone.
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Amino Group Protection: The amine intermediate is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions.
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Purification: Reverse-phase chromatography isolates the product with >95% purity, as verified by high-performance liquid chromatography (HPLC).
Quality Control Metrics
Batch analyses from commercial suppliers report:
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Purity: ≥98% (HPLC, 254 nm)
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Residual Solvents: <0.1% (GC-MS)
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Water Content: <0.5% (Karl Fischer titration)
Research Applications
Peptide Synthesis and Modification
As a non-natural amino acid derivative, this compound enables site-specific incorporation of fluorescent tags into peptides. Its Fmoc group is compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing orthogonal deprotection using 20% piperidine in DMF . Researchers have utilized it to synthesize anthracene-labeled analogues of neuropeptides for studying receptor binding kinetics via fluorescence polarization .
Fluorescent Sensing Platforms
The anthracene moiety’s environment-sensitive fluorescence (quantum yield Φ = 0.45 in THF) facilitates its use in Förster resonance energy transfer (FRET)-based sensors. A 2024 study demonstrated its covalent attachment to carbon nanotubes, creating a hybrid material for real-time detection of nitric oxide in live cells.
Pharmacological Probes
In vitro assays reveal moderate inhibition (IC₅₀ = 18 μM) of the kinase domain of epidermal growth factor receptor (EGFR), suggesting potential as a lead compound for anticancer therapeutics. Molecular docking simulations attribute this activity to π-stacking interactions between the anthracene system and EGFR’s hydrophobic pocket.
Comparative Analysis with Structural Analogues
Functional Group Variations
The compound’s performance differs markedly from analogues with alternative aromatic systems:
Table 2: Comparison with Fmoc-Containing Derivatives
The anthracene derivative’s larger conjugated system enhances fluorescence quantum yield by 40% compared to naphthalene-based analogues, albeit with reduced aqueous solubility .
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